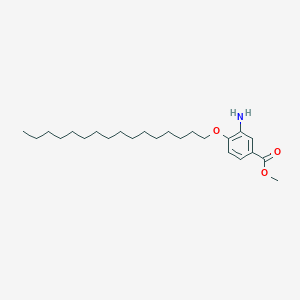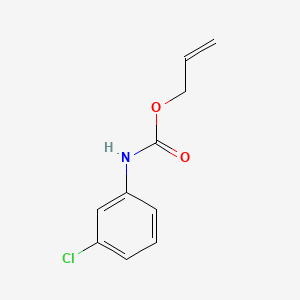
m-Chlorophenylcarbamic acid allyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-Chlorophenylcarbamic acid allyl ester is an organic compound with the molecular formula C10H10ClNO2. It is also known by its systematic name, 2-propen-1-yl N-(3-chlorophenyl)carbamate. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-Chlorophenylcarbamic acid allyl ester typically involves the reaction of m-chlorophenyl isocyanate with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
m-Chlorophenyl isocyanate+Allyl alcohol→m-Chlorophenylcarbamic acid allyl ester
This reaction is usually performed in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the ester bond. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous chemicals.
化学反应分析
Types of Reactions
m-Chlorophenylcarbamic acid allyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester into alcohols or amines.
Substitution: The ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation can yield carbonyl compounds such as aldehydes or ketones.
- Reduction can produce alcohols or amines.
- Substitution can result in the formation of new esters or amides.
科学研究应用
m-Chlorophenylcarbamic acid allyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of m-Chlorophenylcarbamic acid allyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamate moiety, which can then interact with enzymes or receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
相似化合物的比较
Similar Compounds
Phenylcarbamic acid allyl ester: Similar structure but lacks the chlorine atom.
m-Chlorophenylcarbamic acid methyl ester: Similar structure but with a methyl group instead of an allyl group.
p-Chlorophenylcarbamic acid allyl ester: Similar structure but with the chlorine atom in the para position.
Uniqueness
m-Chlorophenylcarbamic acid allyl ester is unique due to the presence of the chlorine atom in the meta position, which can influence its chemical reactivity and biological activity. The allyl group also provides additional reactivity compared to other alkyl groups, making it a versatile compound in synthetic chemistry.
属性
CAS 编号 |
25070-79-5 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.64 g/mol |
IUPAC 名称 |
prop-2-enyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-6-14-10(13)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H,12,13) |
InChI 键 |
AKUHKJFFZQUCEH-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC(=O)NC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11962151.png)
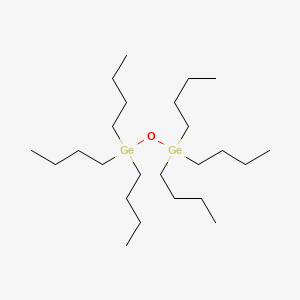
![ethyl 4-({[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11962164.png)
![(5E)-5-(4-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962170.png)
![Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11962178.png)



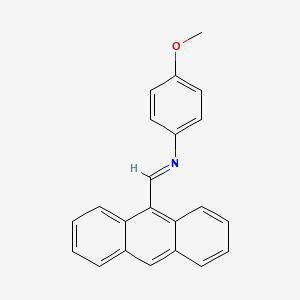

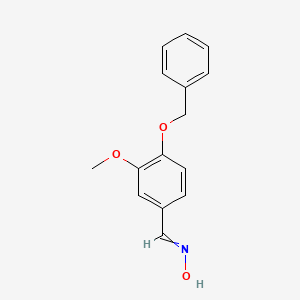
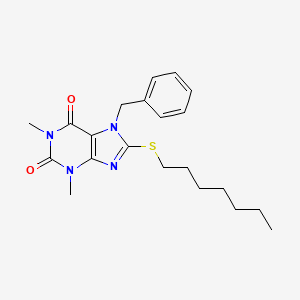
![1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962222.png)
